Cas no 70315-69-4 (3-Iodo-5-nitro-1H-indazole)
3-Iodo-5-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-5-nitro-1H-indazole
- 1H-Indazole,3-iodo-5-nitro-
- 3-IODO-5-NITRO (1H)INDAZOLE
- 3-iodo-5-nitro-2H-indazole
- 4,6-dichloro-2-propylthiopyrimidine-5-amine
- 3-iodo-5-nitroindazole
- 3-Jodo-5-nitroindazol
- J-512688
- A9279
- PB34241
- 3-Iodo-5-nitroindazole, AldrichCPR
- CS-0019289
- SCHEMBL760614
- UCTRCMYXPOXOSN-UHFFFAOYSA-N
- SY066090
- FT-0687973
- EN300-317045
- AMY27381
- MFCD07781630
- AC-24314
- 70315-69-4
- AKOS015854018
- GS-5691
- DTXSID20499679
- DB-074289
-
- MDL: MFCD07781630
- Inchi: 1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)
- InChI Key: UCTRCMYXPOXOSN-UHFFFAOYSA-N
- SMILES: IC1=C2C=C(C=CC2=NN1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 288.93500
- Monoisotopic Mass: 288.93482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 74.5Ų
Experimental Properties
- Density: 2.24
- Melting Point: 214 °C(Solv: ligroine (8032-32-4))
- Boiling Point: 458.027°C at 760 mmHg
- Flash Point: 230.807°C
- Refractive Index: 1.818
- PSA: 74.50000
- LogP: 2.59890
3-Iodo-5-nitro-1H-indazole Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: 24/25-36/37
3-Iodo-5-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06813-100g |
3-iodo-5-nitro-1H-indazole |
70315-69-4 | 95% | 100g |
$1300 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I854689-1g |
3-Iodo-5-nitro-1H-indazole |
70315-69-4 | 97% | 1g |
222.00 | 2021-05-17 | |
| TRC | I715725-10mg |
3-Iodo-5-nitro-1H-indazole |
70315-69-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I715725-50mg |
3-Iodo-5-nitro-1H-indazole |
70315-69-4 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I715725-100mg |
3-Iodo-5-nitro-1H-indazole |
70315-69-4 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Alichem | A269001325-10g |
3-Iodo-5-nitro-1H-indazole |
70315-69-4 | 95% | 10g |
$191.53 | 2023-09-01 | |
| Alichem | A269001325-25g |
3-Iodo-5-nitro-1H-indazole |
70315-69-4 | 95% | 25g |
$379.62 | 2023-09-01 | |
| Alichem | A269001325-100g |
3-Iodo-5-nitro-1H-indazole |
70315-69-4 | 95% | 100g |
$742.50 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I177236-1g |
3-Iodo-5-nitro-1H-indazole |
70315-69-4 | 97% | 1g |
¥164.90 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02675-5 G |
3-iodo-5-nitro-1H-indazole |
70315-69-4 | 97% | 5g |
¥ 594.00 | 2021-05-07 |
3-Iodo-5-nitro-1H-indazole Suppliers
3-Iodo-5-nitro-1H-indazole Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Iodo-5-nitro-1H-indazole
Professional Introduction to 3-Iodo-5-nitro-1H-indazole (CAS No. 70315-69-4)
3-Iodo-5-nitro-1H-indazole, a compound with the chemical formula C₆H₃IN₂O₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic compound features both an iodine substituent and a nitro group, making it a versatile building block for synthesizing more complex molecules. The unique structural properties of 3-Iodo-5-nitro-1H-indazole have garnered attention from researchers due to its potential applications in drug discovery and material science.
The compound's molecular structure consists of an indazole core, which is a bicyclic aromatic system containing nitrogen atoms. The presence of the iodine atom at the 3-position and the nitro group at the 5-position introduces reactive sites that can be exploited in various chemical transformations. These functional groups allow for further modifications, such as cross-coupling reactions, nucleophilic substitutions, and reductions, which are crucial for developing novel therapeutic agents.
In recent years, 3-Iodo-5-nitro-1H-indazole has been extensively studied for its role in synthesizing biologically active compounds. One of the most notable areas of research involves its use in the development of anticancer agents. The indazole scaffold is known to exhibit pharmacological properties that make it suitable for targeting various cancer pathways. For instance, studies have shown that derivatives of indazole can inhibit kinases and other enzymes involved in tumor growth and progression.
Moreover, the nitro group in 3-Iodo-5-nitro-1H-indazole can be reduced to an amine, providing a pathway to introduce more complex functionalities into the molecule. This transformation is particularly useful in medicinal chemistry, where amines are common pharmacophores. Researchers have leveraged this property to design molecules with enhanced binding affinity and selectivity for biological targets.
The iodine atom at the 3-position of 3-Iodo-5-nitro-1H-indazole serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are widely used in constructing biaryl systems, which are prevalent in many drugs and natural products. By employing these coupling reactions, scientists can introduce diverse aryl groups into the indazole core, thereby tailoring the chemical and biological properties of the resulting compounds.
Recent advancements in synthetic methodologies have further expanded the utility of 3-Iodo-5-nitro-1H-indazole. For example, transition-metal-catalyzed hydrogenation techniques have been employed to reduce the nitro group while preserving other functional groups intact. This selective reduction strategy allows for the generation of amine derivatives without compromising the integrity of the indazole scaffold or the iodine substituent.
In addition to its pharmaceutical applications, 3-Iodo-5-nitro-1H-indazole has shown promise in materials science. The compound's ability to form stable coordination complexes with metal ions has been explored for applications in catalysis and luminescent materials. These complexes exhibit unique electronic and optical properties that make them valuable for developing advanced technological solutions.
The synthesis of 3-Iodo-5-nitro-1H-indazole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nitration of indole derivatives followed by halogenation at the desired position. Optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent applications in drug discovery or material science.
Efforts have been made to develop greener synthetic protocols for 3-Iodo-5-nitro-1H-indazole, aligning with global trends toward sustainable chemistry. Researchers have investigated alternative solvents and catalysts that minimize waste generation and energy consumption without compromising reaction efficiency. These innovations not only enhance environmental sustainability but also improve cost-effectiveness in large-scale production.
The biological activity of derivatives of 3-Iodo-5-nitro-1H-indazole has been systematically evaluated through various pharmacological assays. Studies have demonstrated their potential as inhibitors of enzymes such as tyrosine kinases, which are overexpressed in many cancers. Additionally, these compounds have shown antimicrobial properties against certain resistant strains of bacteria, highlighting their broad-spectrum therapeutic potential.
In conclusion, 3-Iodo-5-nitro-1H-indazole (CAS No. 70315-69-4) is a multifaceted compound with significant applications in pharmaceutical research and material science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new synthetic strategies and applications for this versatile compound, reinforcing its importance in modern chemistry.
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